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Compound of Interest

Compound Name: Ald-CH2-PEG5-Azide

Cat. No.: B605285 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ald-CH2-PEG5-Azide is a heterobifunctional crosslinker designed for advanced bioconjugation

applications.[1][2] This reagent features two distinct reactive moieties: an aldehyde group and

an azide group, separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[1] The

PEG chain enhances the solubility and biocompatibility of the linker and the resulting

conjugate.[3] The aldehyde group facilitates covalent linkage to biomolecules containing

primary amines or aminooxy groups, while the azide group enables highly efficient and specific

"click chemistry" reactions.[2] This dual functionality allows for the precise, stepwise

construction of complex biomolecular architectures, making it an invaluable tool in drug

delivery, the development of Antibody-Drug Conjugates (ADCs), and the creation of

sophisticated imaging and diagnostic agents.

Principle of Bioconjugation

The utility of Ald-CH2-PEG5-Azide lies in its capacity for orthogonal, sequential ligations. This

allows for a controlled and efficient two-step conjugation strategy.

Aldehyde-Mediated Ligation: The aldehyde group reacts chemoselectively with specific

nucleophiles on a target biomolecule.
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Reaction with Amines: It reacts with primary amines, such as the ε-amine of lysine

residues or the N-terminus of a protein, to form an imine bond (Schiff base). This bond can

be subsequently reduced to a more stable secondary amine linkage using a mild reducing

agent like sodium cyanoborohydride.

Reaction with Aminooxy Groups: For enhanced stability, the aldehyde can be reacted with

an aminooxy-functionalized molecule or protein to form a highly stable oxime linkage.

Oxime bonds are significantly more resistant to hydrolysis at physiological pH compared to

imine or hydrazone bonds, making them ideal for applications requiring long-term stability

in vivo.

Azide-Mediated Click Chemistry: The terminal azide group provides a bioorthogonal handle

for a second conjugation step. "Click chemistry" allows for the covalent attachment of a

payload, such as a drug, imaging agent, or another biomolecule, that has been

functionalized with an alkyne group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction

joins the azide to a terminal alkyne, forming a stable triazole ring. It requires a copper(I)

catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity

of a copper catalyst in cellular applications, the azide can be reacted with a strained

cyclooctyne (e.g., DBCO, BCN). This reaction proceeds rapidly without the need for a

catalyst.

This orthogonal approach ensures high specificity and yield, minimizing the formation of

undesirable byproducts.

Quantitative Data and Linkage Comparison
The choice of linkage is critical for the stability and performance of the final bioconjugate.

Oxime linkages are generally preferred for their superior stability in biological systems.

Table 1: Comparison of Aldehyde-Reactive Linkages
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Linkage
Type

Reacts With
Formed
Bond

pH
Optimum

Relative
Stability

Key
Characteris
tics

Imine (Schiff

Base)

Primary

Amine (-NH₂)
C=N ~6.0 - 7.5 Low

Reversible;

often requires

subsequent

reduction to a

stable amine

bond.

Hydrazone
Hydrazide (-

CONHNH₂)
C=N-NH ~4.5 - 5.5 Moderate

More stable

than imines

but can be

reversible

under acidic

conditions,

which can be

useful for

controlled

release.

Oxime
**Aminooxy (-

ONH₂) **
C=N-O ~4.5 - 7.0 High

Highly stable

against

hydrolysis at

physiological

pH, making it

ideal for in

vivo

applications.

The rate

constant for

hydrolysis is

nearly 1000-

fold lower

than for

simple

hydrazones.
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Table 2: Comparison of Azide-Alkyne Click Chemistry Reactions

Reaction Type Alkyne Partner
Catalyst
Required

Reaction
Speed

Key
Characteristic
s

CuAAC Terminal Alkyne Copper(I) Very Fast

High yield and

regioselectivity.

The copper

catalyst can be

cytotoxic, limiting

in vivo

applications.

SPAAC

Strained Alkyne

(e.g., DBCO,

BCN)

None

(Bioorthogonal)
Fast to Very Fast

Ideal for live-cell

labeling and in

vivo applications

due to the

absence of a

toxic catalyst.

Experimental Protocols
The following protocols provide a general framework for using Ald-CH2-PEG5-Azide.

Optimization may be required for specific biomolecules and payloads.

Protocol 1: Oxime Ligation of Ald-CH2-PEG5-Azide to a Protein

This protocol describes the conjugation of the aldehyde moiety to a protein that has been

functionalized with an aminooxy group.

Materials Required:

Aminooxy-functionalized protein (dissolved in reaction buffer)

Ald-CH2-PEG5-Azide (dissolved in DMSO or aqueous buffer)

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0
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Quenching reagent (e.g., hydroxylamine)

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange

Chromatography (IEX))

Characterization instruments (e.g., LC/MS, SDS-PAGE)

Methodology:

Reagent Preparation:

Prepare a stock solution of Ald-CH2-PEG5-Azide (e.g., 10-50 mM) in anhydrous DMSO

or reaction buffer immediately before use.

Dissolve the aminooxy-functionalized protein in the reaction buffer to a final concentration

of 1-10 mg/mL.

Conjugation Reaction:

Add a 5- to 20-fold molar excess of the Ald-CH2-PEG5-Azide solution to the protein

solution. The optimal ratio should be determined empirically.

Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle

mixing. Reaction progress can be monitored by LC/MS. For some systems, incubation at

4°C overnight may be beneficial.

Quenching (Optional):

To stop the reaction, a small molecule containing an aminooxy or hydrazide group can be

added to react with any excess aldehyde linker.

Purification:

Remove excess, unreacted Ald-CH2-PEG5-Azide and any byproducts by SEC using an

appropriate buffer (e.g., PBS).

Alternatively, IEX or affinity chromatography can be used depending on the properties of

the protein.
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Characterization:

Confirm successful conjugation and determine the degree of labeling using mass

spectrometry (LC/MS).

Assess purity and aggregation using SDS-PAGE and SEC.

Protocol 2: SPAAC Ligation of a DBCO-Fluorophore to the Azide-PEG-Protein

This protocol describes the second step: attaching a DBCO-functionalized molecule (e.g., a

fluorescent dye) to the azide-modified protein from Protocol 1.

Materials Required:

Azide-PEG-Protein conjugate (purified from Protocol 1)

DBCO-functionalized molecule (e.g., DBCO-Fluorophore, dissolved in DMSO)

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Purification and characterization systems as described above.

Methodology:

Reagent Preparation:

Prepare a stock solution of the DBCO-fluorophore (e.g., 10 mM) in anhydrous DMSO.

Ensure the Azide-PEG-Protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a

concentration of 1-5 mg/mL.

SPAAC Reaction:

Add a 1.5- to 5-fold molar excess of the DBCO-fluorophore solution to the Azide-PEG-

Protein solution.

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The

reaction is typically rapid. Monitor progress by LC/MS or fluorescence analysis.
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Purification:

Remove the unreacted DBCO-fluorophore using SEC (desalting column) or dialysis

against a suitable storage buffer.

Final Characterization:

Confirm the final conjugate structure and purity via LC/MS.

Verify the degree of labeling using UV-Vis spectroscopy (if the fluorophore has a distinct

absorbance) and mass spectrometry.

Assess the biological activity of the final conjugate to ensure the ligation process did not

compromise its function.

Visualized Workflows and Reactions
Diagram 1: General Bioconjugation Workflow
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Step 1: Aldehyde Ligation

Step 2: Azide Click Chemistry

Aminooxy-Functionalized
Protein

Oxime Ligation
(pH 6.5-7.0, 2-4h, RT)

Ald-CH2-PEG5-Azide

Azide-PEG-Protein
Conjugate

Purification (SEC)

SPAAC Reaction
(pH 7.4, 1-2h, RT)

Purified Intermediate

DBCO-Functionalized
Payload (e.g., Dye)

Final Bioconjugate

Purification (SEC)

Click to download full resolution via product page

Caption: A workflow for dual-labeling a protein using Ald-CH2-PEG5-Azide.

Diagram 2: Chemical Ligation Schemes
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Oxime Ligation SPAAC Reaction

Protein-ONH₂ + O=CH-CH₂-PEG₅-N₃

pH 6.5-7.0

Protein-O-N=CH-CH₂-PEG₅-N₃

...-PEG₅-N₃ +
Payload-DBCO

pH 7.4
(No Catalyst)

...-PEG₅-[Triazole]-Payload

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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